5-Lipoxygenase (5-LO) Inhibitory Potency Compared to Established Inhibitor Standards
6-Amino-4-bromobenzo[e]perimidin-7-one inhibits human 5-lipoxygenase (5-LO) with an IC50 of 3.6 µM in a cell-intact assay using human neutrophils stimulated with A23187/AA ionophore [1]. This potency is weaker than the nanomolar-level reference inhibitor PF-4191834 (IC50 = 229 nM) and the natural product NDGA (IC50 = 200 nM) , but it represents a structurally distinct chemotype for 5-LO modulation. Unlike catechol-based inhibitors, this benzoperimidine scaffold does not rely on redox activity or iron chelation, offering a differentiated mechanistic approach for conditions where redox-based toxicity is a concern.
| Evidence Dimension | 5-Lipoxygenase (5-LO) Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.6 µM (3,600 nM) |
| Comparator Or Baseline | PF-4191834: IC50 = 229 nM; NDGA: IC50 = 200 nM |
| Quantified Difference | Target compound is ~16-fold less potent than PF-4191834 and ~18-fold less potent than NDGA, but offers a distinct non-catechol, non-redox chemotype. |
| Conditions | Cell-intact assay in human neutrophils; product formation measured relative to control; 20 µM A23187/AA ionophore stimulation. |
Why This Matters
For research programs seeking non-redox 5-LO inhibitor scaffolds with distinct IP, this compound offers a validated starting point with documented potency, enabling hit-to-lead optimization away from crowded catechol-based chemical space.
- [1] BindingDB. Entry for BDBM50012184 (CHEMBL1092509). Affinity Data: IC50 = 3.60E+3 nM for Inhibition of 5-LO in human neutrophils. View Source
